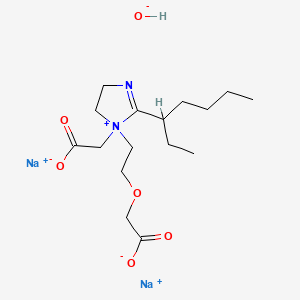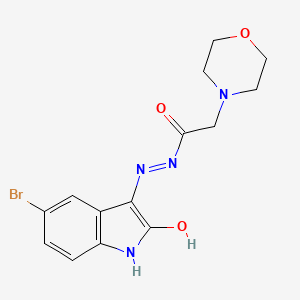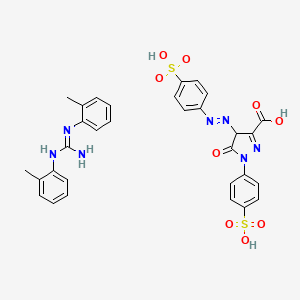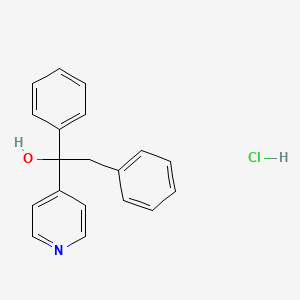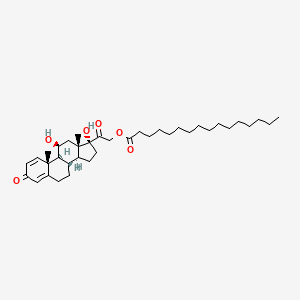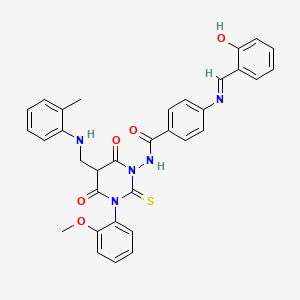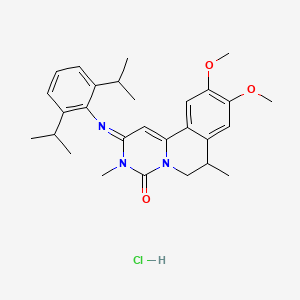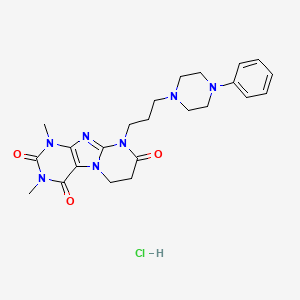
Morpholinophosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinophosphonic dichloride is an organophosphorus compound with the molecular formula C4H8Cl2NO2P. It is a derivative of phosphonic acid and contains a morpholine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholinophosphonic dichloride can be synthesized through the reaction of morpholine with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{POCl}_3 + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinophosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols or amines, to form corresponding phosphonate esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form morpholinophosphonic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound include phosphonate esters, amides, and acids, depending on the specific reactants and conditions used.
Applications De Recherche Scientifique
Morpholinophosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in materials science and catalysis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which morpholinophosphonic dichloride exerts its effects involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphonate derivatives, which can interact with biological molecules or materials, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonyl dichloride: Similar in structure but contains a methyl group instead of a morpholine ring.
Phenylphosphonic dichloride: Contains a phenyl group and is used in similar applications.
Dimethylphosphinic chloride: Another related compound with different substituents on the phosphorus atom.
Uniqueness
Morpholinophosphonic dichloride is unique due to the presence of the morpholine ring, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of specialized organophosphorus compounds and in applications requiring specific chemical functionalities.
Propriétés
IUPAC Name |
4-dichlorophosphorylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2NO2P/c5-10(6,8)7-1-3-9-4-2-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUNVIKGWITYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2NO2P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-57-3 |
Source


|
| Record name | Morpholinophosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholinophosphonic dichloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3XG24AV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

